8-Hydroxyquinoline-5-sulfonic acid
Overview
Description
8-Hydroxyquinoline-5-sulfonic acid, also known as 8-HQS, is a yellow fine crystalline powder . It is used in the synthesis of fat mass and obesity-associated proteins and anti-schistosomal compounds . It is also employed as a reagent for the determination of trace metals .
Synthesis Analysis
In a study, the cocrystal of 8-HQS and 5-chloro-8-hydroxyquinoline (CHQ) was formed using a solvent-assisted co-grinding method . Theoretical characterization was carried out to determine spectroscopic and electronic properties .Molecular Structure Analysis
The molecular formula of 8-HQS is C9H7NO4S . Its molecular weight is 225.221 g/mol . The InChI string representation of its structure isInChI=1S/C9H7NO4S/c11-7-3-4-8(15(12,13)14)6-2-1-5-10-9(6)7/h1-5,11H,(H,12,13,14)
. Chemical Reactions Analysis
8-HQS shows a marked increase in the intensity of the fluorescence emission band when binding to metal ions . This is compared to the virtually non-luminescent free ligand .Physical And Chemical Properties Analysis
8-HQS is a yellow fine crystalline powder . It has a melting point of over 300 °C .Scientific Research Applications
Pharmacological and Medicinal Applications
8-Hydroxyquinoline-5-sulfonic acid and its derivatives have demonstrated a wide range of pharmacological activities, making them valuable in medicine:
- Antimicrobial Activity : HQS exhibits antimicrobial properties, which are crucial in combating microbial infections. Its potential as an antimicrobial agent contributes to the development of effective therapies .
- Anticancer Properties : Research suggests that quinoline derivatives, including HQS, possess anticancer activity. These compounds may play a role in cancer treatment and prevention .
- Antiviral Effects : HQS derivatives have shown promise as antiviral agents. Their ability to inhibit viral replication makes them relevant in virology research .
- Anti-Inflammatory Action : HQS may have anti-inflammatory effects, which could be beneficial in managing inflammatory conditions .
Fluorescent Chemosensors for Metal Ions
HQS-based compounds can act as fluorescent probes for metal ions. Their selective binding to specific metals allows for sensitive detection and quantification in analytical chemistry .
Trace Metal Determination
HQS serves as a reagent for the determination of trace metals. Its chelating properties enable accurate analysis of metal ions in various samples .
Liquid Chromatography (LC) and Capillary Electrophoresis (CE) Applications
Researchers have explored HQS derivatives for use in LC and CE. Metal displacement equilibria involving HQS contribute to non-specific fluorescent post-column detection .
Other Applications
- Disinfectants and Antiseptics : Substituted sulfonic acids, including HQS, are used in the manufacture of disinfectants, deodorants, and antiseptics .
- Water Purification : HQS derivatives play a role in water purification, especially during amoebicidal and bactericidal emergencies .
- Optical Switches : Halogen-substituted quinoline derivatives, such as HQS, find applications as optical switches in nonlinear optics .
- Inorganic Chemistry : HQS derivatives are relevant in inorganic chemistry, including sensor development and other specialized areas .
Mechanism of Action
Target of Action
8-Hydroxyquinoline-5-sulfonic acid is primarily used as a reagent for the determination of trace metals . It interacts with these metal ions, making it a valuable tool in analytical chemistry .
Mode of Action
The compound acts as a chelating agent, binding to metal ions through the oxygen atoms in its hydroxy and sulfonic acid groups . This interaction results in the formation of stable complexes, which can be detected and quantified .
Biochemical Pathways
Its ability to form complexes with metal ions suggests that it may interfere with metal-dependent enzymatic reactions and other biological processes that require metal cofactors .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Hydroxyquinoline-5-sulfonic acid is limited. Given its solubility in water , it is likely to be well-absorbed and distributed in the body. Its metabolism and excretion would depend on the specific biological context and the presence of other compounds.
Result of Action
The primary result of the action of 8-Hydroxyquinoline-5-sulfonic acid is the formation of stable complexes with metal ions . These complexes can be used for the detection and quantification of trace metals . The compound’s interaction with metal ions may also have effects at the molecular and cellular levels, potentially influencing metal-dependent biological processes .
Action Environment
The action of 8-Hydroxyquinoline-5-sulfonic acid can be influenced by various environmental factors. For example, its chelating activity may be affected by the pH of the solution, the presence of other chelating agents, and the concentration of metal ions . Furthermore, its stability and efficacy may be influenced by temperature and other physical conditions .
Safety and Hazards
Future Directions
The complexation of 8-HQS with trivalent metal ions has been studied using various techniques . These studies aim to understand how this complexation influences the luminescence behavior of 8-HQS . This has important implications for the application of the complexes in sensing, light-emitting devices, or as electron transport layers in photovoltaics for solar energy conversion .
properties
IUPAC Name |
8-hydroxyquinoline-5-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4S/c11-7-3-4-8(15(12,13)14)6-2-1-5-10-9(6)7/h1-5,11H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDFHDKSYGVKDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041542 | |
Record name | 8-Hydroxyquinoline-5-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow odorless solid; [Merck Index] Crystals; [Sigma-Aldrich MSDS] | |
Record name | 8-Hydroxy-5-quinolinesulfonic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11320 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
8-Hydroxyquinoline-5-sulfonic acid | |
CAS RN |
84-88-8, 283158-18-9 | |
Record name | 8-Hydroxyquinoline-5-sulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Hydroxyquinoline-5-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Hydroxyquinoline-5-sulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13139 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Quinolinesulfonic acid, 8-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 8-Hydroxyquinoline-5-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-hydroxyquinoline-5-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.427 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-Hydroxyquinoline-5-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-HYDROXY-5-QUINOLINESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8Z193G3L2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: HQS primarily interacts with its targets through chelation. The 8-hydroxyquinoline moiety acts as a bidentate ligand, coordinating to metal ions through its phenolic oxygen and ring nitrogen. This chelation can have various downstream effects depending on the metal ion and the context.
- Metal ion sequestration: HQS can selectively bind and remove metal ions from solutions. This property is exploited in analytical techniques for metal ion detection and quantification, as well as in water treatment for heavy metal removal. [, , , , ]
- Fluorescence enhancement/quenching: Upon complexation with certain metal ions, HQS exhibits enhanced fluorescence, enabling sensitive detection of these ions. Conversely, the presence of other molecules or ions can quench the fluorescence of metal-HQS complexes, providing a means to detect those specific analytes. [, , , ]
- Modification of material properties: When incorporated into materials like polymers or nanoparticles, HQS can impart desirable properties, such as antibacterial activity, antifungal activity, and antitumor activity. These properties are often attributed to the ability of HQS and its metal complexes to interact with biological systems. []
A:
- Spectroscopic data:
- UV-Vis: HQS exhibits characteristic absorption bands in the ultraviolet-visible region, which are sensitive to pH and metal ion complexation. [, , ]
- IR: Infrared spectroscopy reveals characteristic peaks corresponding to the various functional groups present in HQS, including O-H, N-H, C=O, and S=O stretching vibrations. [, ]
- NMR: Proton and carbon NMR spectra provide detailed information about the structure and environment of the different atoms in the HQS molecule. []
A: HQS demonstrates compatibility with various materials, including polymers like poly(vinyl alcohol) and chitosan, as well as inorganic materials like titanium dioxide. [, ] This versatility allows for its incorporation into diverse applications, such as electrospun fibers for wound dressings or surface-modified TiO2 for photocatalysis.
A: While HQS itself is not a catalyst, its metal complexes can exhibit catalytic activity. For instance, the cobalt(II)-8-hydroxyquinoline-5-sulfonic acid complex (CoII(HQS)2) can catalyze the generation of reactive oxygen species, enhancing chemiluminescence reactions. []
A: Yes, computational chemistry techniques, such as Time-Dependent Density Functional Theory (TD-DFT), have been employed to investigate the photophysical properties of HQS. These studies provide insights into the electronic transitions responsible for HQS's absorption and emission spectra and help understand its behavior as a function of pH. []
A: Modifications to the HQS structure can significantly impact its activity and properties. For example, substituting the 8-hydroxyquinoline ring with different groups can alter its metal ion selectivity and fluorescence properties. [, , , , ]
A: While HQS exhibits inherent stability, specific formulation strategies can be employed to further improve its stability, solubility, or bioavailability. For example, incorporating HQS into polymeric matrices or nanoparticles can enhance its stability and control its release profile. [, ]
ANone: Various analytical methods are employed to characterize and quantify HQS, including:
- Spectrophotometry: Utilizes the characteristic UV-Vis absorption bands of HQS and its metal complexes for quantification. [, , , , , , ]
- Fluorometry: Leverages the fluorescence properties of HQS, particularly in its complexed form, for sensitive detection. [, , , , , ]
- Chromatography: Techniques like high-performance liquid chromatography (HPLC) are used to separate and quantify HQS and its metal complexes in complex mixtures. [, , ]
- Electrochemical methods: Electrodes modified with HQS can be used for the voltammetric determination of various analytes. []
A: Yes, depending on the specific application, various alternatives and substitutes for HQS exist. These alternatives often involve molecules with similar chelating properties or those capable of forming fluorescent complexes with metal ions. The choice of an alternative depends on factors such as cost, performance, and environmental impact. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.